Eseroline salicylate
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Overview
Description
Eseroline salicylate is a compound derived from eseroline, which is a metabolite of physostigmine. Physostigmine is a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean and the fruit of the Manchineel tree . Eseroline itself acts as an opioid agonist and has a unique pharmacological profile due to its combination of weak acetylcholinesterase inhibition and potent analgesic effects mediated through the μ-opioid receptor .
Preparation Methods
The synthesis of eseroline salicylate involves the reaction of eseroline with salicylic acid. Eseroline can be synthesized from physostigmine through hydrolysis. The reaction conditions typically involve acidic or basic hydrolysis followed by neutralization and extraction
Chemical Reactions Analysis
Eseroline salicylate undergoes various chemical reactions, including:
Oxidation: Eseroline can be oxidized to form rubreserine, a pink-colored compound.
Reduction: Reduction reactions of eseroline are less common but can be explored for specific applications.
Substitution: Eseroline can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eseroline salicylate has several scientific research applications:
Mechanism of Action
Eseroline salicylate exerts its effects through two primary mechanisms:
Cholinesterase Inhibition: Eseroline weakly inhibits acetylcholinesterase, leading to an increase in acetylcholine levels at synapses.
Opioid Receptor Agonism: Eseroline acts as an agonist at the μ-opioid receptor, producing analgesic effects.
These mechanisms involve molecular targets such as acetylcholinesterase and the μ-opioid receptor, affecting pathways related to neurotransmission and pain modulation.
Comparison with Similar Compounds
Eseroline salicylate can be compared with other similar compounds like:
Physostigmine: Unlike eseroline, physostigmine is a more potent cholinesterase inhibitor and is used clinically to treat glaucoma and anticholinergic toxicity.
Rubreserine: An oxidation product of eseroline, rubreserine has distinct chemical properties and applications.
This compound’s uniqueness lies in its dual activity as a weak cholinesterase inhibitor and a potent opioid agonist, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
70310-72-4 |
---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18N2O.C7H6O3/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;8-6-4-2-1-3-5(6)7(9)10/h4-5,8,12,16H,6-7H2,1-3H3;1-4,8H,(H,9,10)/t12-,13+;/m1./s1 |
InChI Key |
PKOSEEVRKBWPEY-KZCZEQIWSA-N |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
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